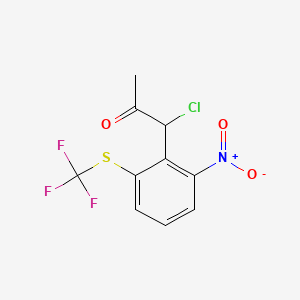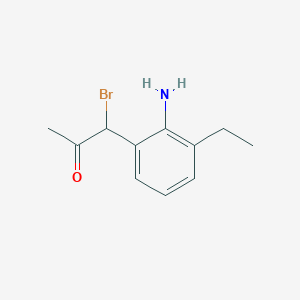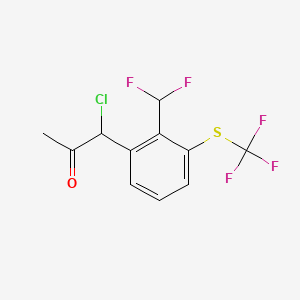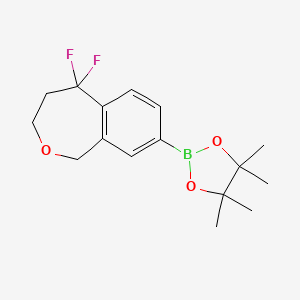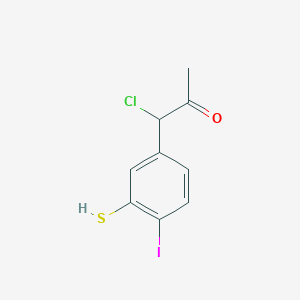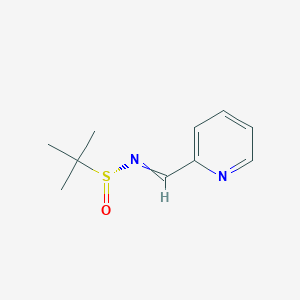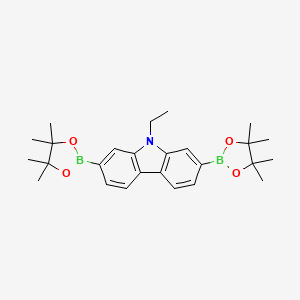
Tadalafil EP impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tadalafil EP impurity 7: is a related substance found in the bulk production of Tadalafil, a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type-5 (PDE-5). Tadalafil is primarily used for the treatment of erectile dysfunction. The presence of impurities in active pharmaceutical ingredients can significantly impact the quality and safety of the drug product. Therefore, identifying, characterizing, and eliminating these impurities is crucial to meet stringent regulatory requirements .
Preparation Methods
The synthesis of Tadalafil EP impurity 7 involves multiple synthetic routes and reaction conditions. One common method includes the acetylation of a precursor compound using acetic anhydride in dimethylformamide (DMF). This process is part of a broader synthetic scheme aimed at studying the impurity profile of Tadalafil . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands while ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Tadalafil EP impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tadalafil EP impurity 7 has several scientific research applications, including:
Chemistry: Used to study the impurity profile of Tadalafil and to develop methods for its identification and quantification.
Biology: Helps in understanding the metabolic pathways and the formation of related substances in biological systems.
Medicine: Assists in evaluating the safety and efficacy of Tadalafil by identifying and characterizing its impurities.
Mechanism of Action
The mechanism of action of Tadalafil EP impurity 7 is closely related to that of Tadalafil. Tadalafil is a selective inhibitor of PDE-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Tadalafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation, which enhances blood flow to the penis and facilitates an erection . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Tadalafil EP impurity 7 can be compared with other related substances found in Tadalafil production, such as:
Tadalafil EP impurity F:
Tadalafil EP impurity H: Another related substance with a molecular formula of C22H19N3O6.
The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed, which may differ from those of other impurities.
Properties
Molecular Formula |
C26H30N4O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[1-[1-[3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indol-1-yl]ethyl]indol-3-yl]propanoate |
InChI |
InChI=1S/C26H30N4O4/c1-16(29-14-17(12-21(27)25(31)33-2)19-8-4-6-10-23(19)29)30-15-18(13-22(28)26(32)34-3)20-9-5-7-11-24(20)30/h4-11,14-16,21-22H,12-13,27-28H2,1-3H3/t16?,21-,22+ |
InChI Key |
MBLXCZDKUSOHOE-WKRVNPTQSA-N |
Isomeric SMILES |
CC(N1C=C(C2=CC=CC=C21)C[C@H](C(=O)OC)N)N3C=C(C4=CC=CC=C43)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N)N3C=C(C4=CC=CC=C43)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


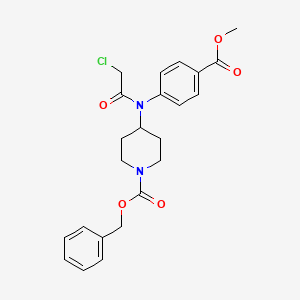
![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
